1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate is a complex organic compound that features both benzodiazole and oxazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and oxazole intermediates separately, followed by their coupling under specific conditions. For instance, the benzodiazole moiety can be synthesized via cyclization reactions involving ortho-diamines and carboxylic acids. The oxazole ring can be formed through cyclodehydration of β-hydroxy amides using reagents like DAST or Deoxo-Fluor .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or oxazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The benzodiazole and oxazole rings can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-benzimidazol-5-amine: Shares the benzimidazole core but lacks the oxazole moiety.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Contains multiple benzimidazole units but no oxazole ring.
Uniqueness
1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to the combination of benzodiazole and oxazole rings in a single molecule. This dual heterocyclic structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 5-phenyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-21-11-19-14-9-13(7-8-16(14)21)23-18(22)15-10-17(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALOVMMBQFJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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